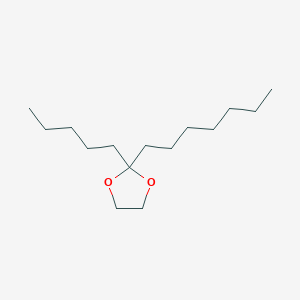
2-Heptyl-2-pentyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyl-2-pentyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. It has the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. Dioxolanes are known for their stability and versatility in various chemical reactions.
準備方法
2-Heptyl-2-pentyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
2-Heptyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and halogens (e.g., bromine, chlorine) for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with LiAlH4 can produce alcohols.
科学的研究の応用
2-Heptyl-2-pentyl-1,3-dioxolane has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups without affecting the protected carbonyl . In biology and medicine, dioxolanes are studied for their potential as drug delivery systems and as intermediates in the synthesis of pharmaceuticals . In industry, they are used as solvents and stabilizers in various chemical processes .
作用機序
The mechanism of action of 2-Heptyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The dioxolane ring can be easily formed and removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action depend on the specific application and the nature of the carbonyl compound being protected.
類似化合物との比較
2-Heptyl-2-pentyl-1,3-dioxolane can be compared with other similar compounds such as 1,3-dioxanes and other dioxolanes . These compounds share the common feature of a cyclic structure containing oxygen atoms, but they differ in the size of the ring and the substituents attached to it. For example, 1,3-dioxanes have a six-membered ring, while dioxolanes have a five-membered ring . The unique structure of this compound, with its specific heptyl and pentyl substituents, gives it distinct properties and reactivity compared to other dioxolanes .
特性
CAS番号 |
62958-57-0 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC名 |
2-heptyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-10-12-15(11-9-6-4-2)16-13-14-17-15/h3-14H2,1-2H3 |
InChIキー |
DTHMJFGHOBCWQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1(OCCO1)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


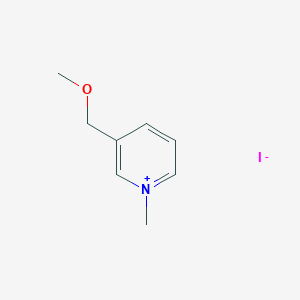

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
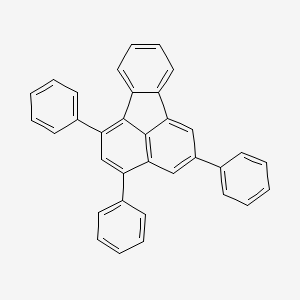
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
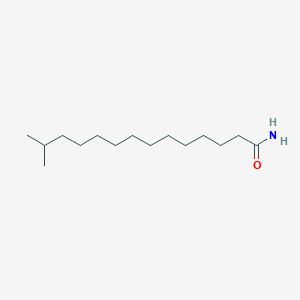
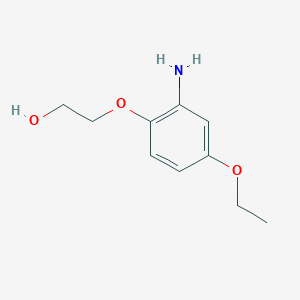
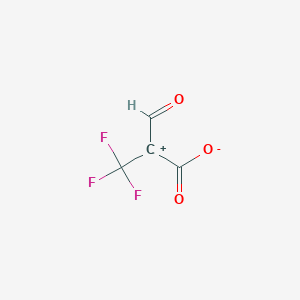
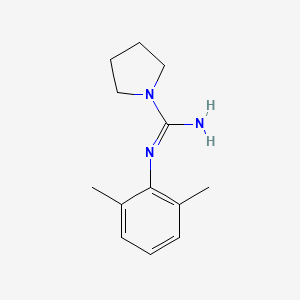
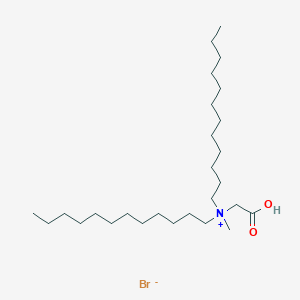
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
